molecular formula C21H21BrO4 B3658488 9-(3-bromo-4-ethoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

9-(3-bromo-4-ethoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No.: B3658488
M. Wt: 417.3 g/mol
InChI Key: PAGZWAKKLLQESB-UHFFFAOYSA-N
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Description

9-(3-bromo-4-ethoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a complex organic compound that belongs to the xanthene family. Xanthenes are known for their diverse applications in various fields, including medicinal chemistry and material science. This particular compound features a brominated ethoxyphenyl group, which can impart unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-bromo-4-ethoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-bromo-4-ethoxybenzaldehyde with cyclohexanone in the presence of a suitable catalyst under reflux conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the brominated phenyl ring can yield dehalogenated products.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of 3-bromo-4-ethoxybenzoic acid.

    Reduction: Formation of 9-(4-ethoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione.

    Substitution: Formation of 9-(3-aminophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

Biologically, derivatives of this compound have been studied for their potential antimicrobial and anticancer activities. The presence of the brominated phenyl group can enhance its interaction with biological targets.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They may act as inhibitors of specific enzymes or receptors involved in disease pathways.

Industry

Industrially, this compound can be used in the development of dyes, pigments, and other materials due to its xanthene core, which is known for its fluorescent properties.

Mechanism of Action

The mechanism of action of 9-(3-bromo-4-ethoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves its interaction with specific molecular targets. The brominated phenyl group can facilitate binding to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-4-ethoxyphenylmethanol
  • 3-bromo-4-ethoxycinnamic acid
  • 3-bromo-4-ethoxyphenylmethanamine

Uniqueness

Compared to similar compounds, 9-(3-bromo-4-ethoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione stands out due to its xanthene core, which imparts unique chemical and physical properties. This core structure can enhance its stability, reactivity, and potential biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

9-(3-bromo-4-ethoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrO4/c1-2-25-16-10-9-12(11-13(16)22)19-20-14(23)5-3-7-17(20)26-18-8-4-6-15(24)21(18)19/h9-11,19H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGZWAKKLLQESB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-(3-bromo-4-ethoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
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9-(3-bromo-4-ethoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
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9-(3-bromo-4-ethoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Reactant of Route 4
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9-(3-bromo-4-ethoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Reactant of Route 5
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9-(3-bromo-4-ethoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Reactant of Route 6
Reactant of Route 6
9-(3-bromo-4-ethoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

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